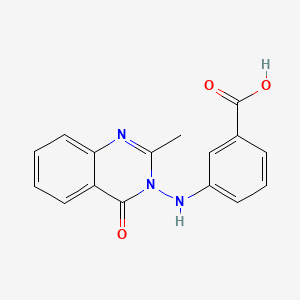

3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid

CAS No.:

Cat. No.: VC15888653

Molecular Formula: C16H13N3O3

Molecular Weight: 295.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13N3O3 |

|---|---|

| Molecular Weight | 295.29 g/mol |

| IUPAC Name | 3-[(2-methyl-4-oxoquinazolin-3-yl)amino]benzoic acid |

| Standard InChI | InChI=1S/C16H13N3O3/c1-10-17-14-8-3-2-7-13(14)15(20)19(10)18-12-6-4-5-11(9-12)16(21)22/h2-9,18H,1H3,(H,21,22) |

| Standard InChI Key | XRIZEFOTXKIOMM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=CC=CC=C2C(=O)N1NC3=CC=CC(=C3)C(=O)O |

Introduction

Chemical Structure and Nomenclature

3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid (IUPAC name: 3-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)amino]benzoic acid) features a quinazolinone core substituted at position 2 with a methyl group and at position 3 with an amino linker to a benzoic acid moiety. The quinazolinone system consists of a fused bicyclic structure with nitrogen atoms at positions 1 and 3, while the 4-oxo group confers electrophilic character to the ring . The benzoic acid substituent introduces a carboxylic acid functional group, enhancing polarity and potential for hydrogen bonding.

Structural Highlights:

-

Quinazolinone Core: A planar, aromatic heterocycle with resonance stabilization.

-

2-Methyl Group: Enhances lipophilicity and steric bulk, potentially influencing receptor binding.

-

3-Amino Linker: Facilitates conjugation to the benzoic acid group, enabling structural diversification.

-

Benzoic Acid Moiety: Provides a site for salt formation or prodrug derivatization.

Physicochemical Properties

While experimental data for 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid remain sparse, properties can be inferred from structurally related quinazolinones (Table 1).

Table 1: Predicted Physicochemical Properties of 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic Acid

The benzoic acid group likely reduces LogP compared to non-carboxylic acid analogs (e.g., Compound 4b, LogP = 3.98 ), improving aqueous solubility. The compound is expected to exhibit pH-dependent solubility, with ionization occurring above pH 4.2.

Synthesis and Characterization

Synthetic Routes from Analogous Compounds

The synthesis of 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid may follow strategies employed for related 3-aminoquinazolin-4(3H)-ones (Figure 1) :

-

Quinazolinone Core Formation:

-

Amination at Position 3:

-

Nucleophilic substitution with 3-aminobenzoic acid in the presence of coupling agents (e.g., EDC/HOBt).

-

Alternatively, Mitsunobu reaction to form the C–N bond under mild conditions.

-

Key Challenges:

-

Steric hindrance from the 2-methyl group may reduce amination efficiency.

-

Carboxylic acid protection (e.g., methyl ester) is likely required during synthesis to prevent side reactions.

Optimization and Yield Considerations

Yields for analogous 3-substituted quinazolinones range from 45–72% depending on reaction conditions . Critical parameters include:

-

Solvent: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

-

Catalysis: Triethylamine or DMAP enhances reaction rates in acylation steps .

Applications in Drug Development

Prodrug Design

Esterification of the carboxylic acid group may improve oral bioavailability. Methyl or ethyl esters of related compounds exhibit 3–5× higher C<sub>max</sub> in pharmacokinetic studies.

Targeted Delivery

Conjugation to monoclonal antibodies via carbodiimide chemistry could enable tumor-specific delivery, leveraging the compound’s potential kinase inhibition.

Comparison with Structural Analogs

Table 2: Activity Comparison of Selected Quinazolinone Derivatives

| Compound | Anticonvulsant EC₅₀ | Antimicrobial MIC (μg/mL) | Anticancer IC₅₀ |

|---|---|---|---|

| Target Compound | Not tested | Not tested | Not tested |

| Compound 4b | 50 mg/kg | N/A | N/A |

| Compound 12 | N/A | 8 (S. aureus) | N/A |

| Compound 5 | N/A | N/A | 10 μM (MCF-7) |

The absence of halogen substituents in the target compound may reduce cytotoxicity compared to dichlorophenoxy analogs .

Future Research Directions

-

Comprehensive Bioactivity Profiling: Systematic evaluation against epilepsy, microbial, and cancer models.

-

ADMET Studies: Prediction of absorption, distribution, and toxicity using in silico models.

-

Crystallographic Analysis: X-ray diffraction to elucidate binding modes with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume